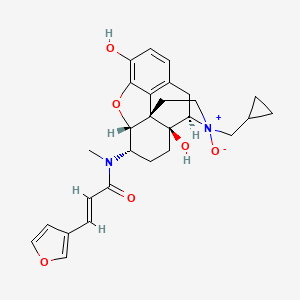

Nalfurafine N-Oxide

Description

Overview of Kappa Opioid Receptor Agonists and Nalfurafine (B1239173) (TRK-820) as a Lead Compound

The kappa opioid receptor (KOR) has emerged as a significant therapeutic target for various conditions, including pain, pruritus (itching), and substance use disorders. acs.orgmdpi.com KOR agonists, which activate this receptor, can produce potent analgesic effects without the euphoric side effects associated with mu-opioid receptor (MOR) agonists like morphine. acs.org However, the development of KOR agonists has been hampered by adverse effects such as dysphoria, sedation, and hallucinations. mdpi.com

Nalfurafine, also known as TRK-820, is a highly selective KOR agonist that represents a significant advancement in this field. wgtn.ac.nzwikipedia.org It was the first selective KOR agonist to be approved for clinical use, specifically in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis. wikipedia.orgmedicaljournals.se Synthesized from the opioid antagonist naltrexone (B1662487), nalfurafine exhibits a unique pharmacological profile. wikipedia.org Unlike other KOR agonists, it does not appear to produce dysphoria or have addictive properties. eurekaselect.com This favorable profile has positioned nalfurafine as a crucial lead compound in the quest for novel, non-addictive pain medications and other therapies targeting the KOR system. acs.org

Structurally, nalfurafine possesses a 4,5-epoxymorphinan skeleton, a feature it shares with endogenous opioid peptides like dynorphins. jst.go.jp Key structural elements essential for its high binding affinity and selectivity for the KOR include the nitrogen atom substituted with a cyclopropylmethyl group and the 6-amide side chain. eurekaselect.comnih.gov

Table 1: Comparison of Nalfurafine with other KOR Agonists

| Feature | Nalfurafine (TRK-820) | U-50,488H | Salvinorin A |

|---|---|---|---|

| Receptor Selectivity | High for KOR eurekaselect.com | Selective for KOR | Selective for KOR |

| Clinical Use | Approved for uremic pruritus in Japan medicaljournals.se | Research tool | Hallucinogen |

| Addictive/Aversive Effects | No reported addictive or aversive effects eurekaselect.com | Produces psychotomimetic effects like dysphoria eurekaselect.com | Produces psychotomimetic effects like dysphoria eurekaselect.com |

The Significance of N-Oxidation in Pharmaceutical Research and Drug Metabolism

N-oxidation is a crucial metabolic pathway in the biotransformation of many drugs and foreign compounds containing nitrogen atoms. pressbooks.pubtandfonline.com This process, primarily catalyzed by a group of Phase I enzymes known as flavin-containing monooxygenases (FMOs), involves the oxidation of a nitrogen atom to form an N-oxide. pressbooks.pubmdpi.com Tertiary amines are particularly susceptible to this metabolic transformation. mdpi.com

The formation of N-oxides can have several significant consequences for a drug's pharmacological profile:

Increased Polarity and Water Solubility: The N-oxide group is highly polar and can form strong hydrogen bonds, which generally increases the water solubility of the parent compound. nih.gov This can facilitate its excretion from the body. tandfonline.com

Altered Pharmacological Activity: N-oxidation can lead to metabolites with retained, attenuated, or even lost pharmacological activity compared to the parent drug. mdpi.comnih.gov

Prodrug Formation: In some cases, N-oxides can act as prodrugs. mdpi.com These metabolites may be inactive themselves but are converted back to the active tertiary amine parent drug in the body through reduction. mdpi.com

Reduced Membrane Permeability: The increased polarity of N-oxides can decrease their ability to cross biological membranes. nih.gov

Positioning Nalfurafine N-Oxide as a Potential Metabolic Product or Related Entity in Drug Discovery

The investigation of this compound is significant for several reasons:

Understanding Metabolism: Characterizing this compound as a metabolite is essential for a complete understanding of nalfurafine's metabolic fate.

Drug Development: If this compound is found to be a stable and pharmacologically interesting compound, it could be explored as a potential drug candidate in its own right or serve as a lead for the design of new analogs with improved properties. The synthesis of N-oxide derivatives is also a strategy that has been explored to prevent oxidative metabolism at the nitrogen center. sci-hub.se

While direct research on this compound is not extensively documented in publicly available literature, its existence as a potential metabolite is a key consideration in the ongoing research and development of nalfurafine and related compounds.

Structure

3D Structure

Properties

Molecular Formula |

C28H32N2O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(E)-N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |

InChI |

InChI=1S/C28H32N2O6/c1-29(23(32)7-4-18-9-13-35-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)36-25)11-12-30(22,34)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22+,26-,27-,28+,30?/m0/s1 |

InChI Key |

MWDGJQVNEHFHMK-WRWGTGGYSA-N |

Isomeric SMILES |

CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CC[N+]3(CC6CC6)[O-])O)C(=O)/C=C/C7=COC=C7 |

Canonical SMILES |

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CC[N+]3(CC6CC6)[O-])O)C(=O)C=CC7=COC=C7 |

Origin of Product |

United States |

Chemical and Enzymatic Pathways of N Oxidation Relevant to Nalfurafine N Oxide Formation

General Mechanisms of N-Oxidation for Nitrogen-Containing Pharmaceutical Agents

N-oxidation is a key Phase I metabolic reaction for many nitrogenous xenobiotics, including a wide array of pharmaceutical drugs. ethernet.edu.et This process generally increases the polarity of a lipophilic compound, facilitating its excretion from the body. researchgate.net The reaction involves the enzymatic addition of an oxygen atom to the nitrogen atom of a functional group. For tertiary amines, this results in the formation of a tertiary amine N-oxide. mdpi.comneu.edu.tr

This metabolic route can be a method of detoxification; however, in some cases, it can also lead to the formation of pharmacologically active or even toxic metabolites. ethernet.edu.etnih.gov The N-oxidation of tertiary amines is generally considered a detoxification pathway as the resulting N-oxides are polar and readily excreted. ucl.ac.uk In some instances, N-oxide metabolites are intentionally developed as prodrugs, which are bioreduced in the body back to the active parent tertiary amine. mdpi.com

Enzymatic Systems Involved in N-Oxide Formation: Role of Flavin-Containing Monooxygenases (FMOs) and Cytochrome P450 Enzymes (CYPs)

Two primary enzyme superfamilies are responsible for the N-oxidation of drugs: the Cytochrome P450 (CYP) system and the Flavin-containing monooxygenases (FMOs). uni-saarland.denih.gov Both are NADPH-dependent, membrane-bound monooxygenases found in the endoplasmic reticulum, which can make it challenging to distinguish their respective activities. researchgate.net

Flavin-Containing Monooxygenases (FMOs): FMOs specialize in oxygenating soft, nucleophilic heteroatoms, particularly nitrogen and sulfur. uni-saarland.dehyphadiscovery.com The N-oxidation of tertiary amines to form N-oxides is a characteristic reaction catalyzed by FMOs, especially the FMO3 isoform, which is the most abundant in the adult human liver. ucl.ac.ukuni-saarland.dehyphadiscovery.com For aliphatic tertiary amines, FMOs typically produce the N-oxide exclusively. ucl.ac.uk A key feature of FMOs is that they are generally not easily induced or inhibited by other compounds, which minimizes the risk of drug-drug interactions for medications metabolized primarily by this pathway. researchgate.netnih.gov

Cytochrome P450 (CYPs): The CYP system is a vast family of enzymes that catalyze a wide range of oxidative reactions, including N-oxidation, but they are more commonly associated with C-H bond oxidation and N-dealkylation. nih.govnih.gov When CYPs act on tertiary amines, the reaction often leads to N-dealkylation, where an alkyl group is removed, rather than N-oxide formation. ucl.ac.ukuomus.edu.iq However, N-oxidation by CYPs can still occur. libretexts.org For example, the antidepressant imipramine (B1671792) is metabolized primarily via N-dealkylation by CYP enzymes (84%), with a smaller fraction being converted to imipramine-N-oxide by FMO (6%). libretexts.org

The competition between N-oxidation and N-dealkylation is a critical factor in the metabolism of tertiary amine-containing drugs. The predominance of one pathway over the other depends on the specific drug structure, the involved enzyme isoforms, and potential genetic variations in those enzymes. ucl.ac.uknih.gov

Table 1: Comparison of FMO and CYP Enzymes in N-Oxidation

| Feature | Flavin-Containing Monooxygenases (FMOs) | Cytochrome P450 (CYP) Enzymes |

| Primary Function | Oxygenation of soft nucleophiles (N, S, P) uni-saarland.dehyphadiscovery.com | Primarily C-H bond oxidation, but also heteroatom oxidation nih.govnih.gov |

| Reaction with Tertiary Amines | Primarily N-oxidation to form N-oxides ucl.ac.uk | Primarily N-dealkylation; N-oxidation is a minor pathway ucl.ac.ukuomus.edu.iq |

| Key Isoform | FMO3 (in adult human liver) uni-saarland.dehyphadiscovery.com | Various (e.g., CYP3A4, CYP2D6, CYP1A2) libretexts.orgkegg.jp |

| Inducibility/Inhibition | Not readily induced or inhibited researchgate.netnih.gov | Readily induced and inhibited by various drugs and substances researchgate.net |

| Metabolic Outcome | Generally detoxification ucl.ac.uk | Can lead to detoxification or bioactivation/toxic metabolites nih.gov |

Considerations for the Oxidative Biotransformation of the Nitrogenous Center in Nalfurafine’s Structure

Nalfurafine (B1239173) is a κ-opioid receptor agonist that contains a complex structure, including a tertiary amine within a bridged heterocyclic system. drugbank.comnih.gov This nitrogenous center is a potential site for oxidative metabolism.

Available data indicates that Nalfurafine is a substrate for the metabolizing enzyme CYP3A4. kegg.jppatsnap.com CYP enzymes, particularly CYP3A4, are primarily known for catalyzing N-dealkylation reactions in tertiary amines. uomus.edu.iqlibretexts.org This involves the hydroxylation of the carbon atom adjacent (alpha) to the nitrogen, forming an unstable carbinolamine intermediate that breaks down to yield a secondary amine and an aldehyde. uomus.edu.iq

However, the formation of Nalfurafine N-Oxide is also a chemically plausible metabolic pathway. The tertiary amine in Nalfurafine's structure makes it a potential substrate for FMO-catalyzed N-oxidation. mdpi.comhyphadiscovery.com The formation of an N-oxide metabolite would represent a direct oxidation of the nitrogen atom itself, a reaction for which FMOs show high specificity. ucl.ac.uk While direct studies detailing the formation of this compound are not prominent, the general principles of drug metabolism suggest it is a possible, albeit potentially minor, pathway compared to CYP-mediated reactions. The contribution of FMOs to the metabolism of drugs containing tertiary amines may be underestimated because standard in-vitro testing conditions are often optimized for CYP activity. uni-saarland.de

Non-Enzymatic Degradation Pathways Potentially Yielding this compound Under Varied Conditions

Beyond enzymatic metabolism, chemical degradation can also lead to the formation of N-oxides. Tertiary amine-containing molecules can undergo N-oxidation non-enzymatically under conditions of oxidative stress. researchgate.net This type of degradation can be a concern during the manufacturing and storage of pharmaceutical products.

The oxidation of tertiary amines to their corresponding N-oxides can be achieved using various chemical oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxyacids. acs.org The reaction's efficiency is often influenced by the basicity of the amine. acs.org The presence of trace metals can also catalyze such oxidations. acs.org Therefore, it is conceivable that under specific pH, temperature, or oxidative conditions, Nalfurafine could degrade to form this compound. It is also important to note that N-oxide formation can be a reversible process. Some N-oxides can be reduced back to their parent tertiary amines in vivo, a phenomenon that can be mediated non-enzymatically by the heme moiety of cytochrome P450 or by other reductase systems. nih.govnih.gov

Synthesis and Structural Characterization Research for Nalfurafine N Oxide

Development of Targeted Synthetic Methodologies for Nalfurafine (B1239173) N-Oxide and its Stereoisomers

The synthesis of Nalfurafine N-Oxide involves the selective oxidation of the tertiary nitrogen atom within the nalfurafine molecule. This nitrogen is part of the morphinan (B1239233) skeleton and is susceptible to oxidation. nii.ac.jp

The selective N-oxidation of nalfurafine is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves treating nalfurafine with the oxidizing agent in a suitable solvent. The conditions must be carefully controlled to prevent unwanted side reactions, such as oxidation at other sites in the molecule. nii.ac.jp

One of the challenges in this synthesis is the potential for the formation of stereoisomers. The nitrogen atom in the morphinan structure is chiral upon oxidation, leading to the possibility of two diastereomeric N-oxides. The stereoselectivity of the oxidation can be influenced by the reaction conditions, including the choice of oxidant and solvent. The steric hindrance around the nitrogen atom, influenced by the cyclopropylmethyl group, plays a significant role in directing the approach of the oxidizing agent. researchgate.net

Research into the oxidation of similar morphinan structures, such as naltrexone (B1662487) derivatives, has shown that oxidation with m-CPBA can lead to the undesired formation of the N-oxide when other reactions are intended. nii.ac.jp This highlights the high reactivity of the tertiary amine towards oxidation. The choice of oxidizing agent is critical; for instance, hydrogen peroxide in the presence of a catalyst or other peroxy acids could also be employed, potentially offering different selectivity profiles. The optimization process involves screening various oxidants, solvents, temperatures, and reaction times to maximize the yield of the desired N-oxide isomer while minimizing by-products.

Table 1: General Reaction Conditions for N-Oxidation of Morphinan Derivatives

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA), Hydrogen Peroxide | To introduce the oxygen atom at the tertiary nitrogen. |

| Solvent | Dichloromethane (DCM), Chloroform | To dissolve reactants and facilitate the reaction. |

| Temperature | 0 °C to room temperature | To control the reaction rate and selectivity. |

| Reaction Time | Several hours | To ensure complete conversion of the starting material. |

This table presents generalized conditions based on reactions with similar compounds; specific optimized conditions for nalfurafine may vary.

Following the oxidation reaction, the resulting mixture contains the this compound, unreacted nalfurafine, the reduced form of the oxidizing agent (e.g., meta-chlorobenzoic acid), and potentially other by-products. The isolation and purification of the N-oxide are essential to obtain a pure sample for characterization and further studies.

A common technique for purification is flash column chromatography . nih.gov This method separates compounds based on their polarity. Given that N-oxides are generally more polar than their parent tertiary amines, this technique is well-suited for separating this compound from nalfurafine. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a mixture of solvents like ethyl acetate, methanol, and sometimes a small amount of a base like ammonium (B1175870) hydroxide (B78521) to prevent tailing) is optimized to achieve the best separation. nih.gov

The purification process can be monitored using thin-layer chromatography (TLC) to identify the fractions containing the desired product. After combining the pure fractions, the solvent is removed under reduced pressure to yield the purified this compound. Recrystallization from a suitable solvent system can be employed as a final step to obtain a highly pure crystalline solid, if applicable. google.com

Optimization of Reaction Conditions for Selective N-Oxidation

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation of this compound

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information. The formation of the N-oxide bond causes significant changes in the chemical shifts of the protons and carbons near the nitrogen atom. nii.ac.jp

In the ¹H NMR spectrum, the protons on the carbons adjacent to the newly formed N-oxide group (e.g., the N-CH₂ protons of the cyclopropylmethyl group and protons on the morphinan skeleton near the nitrogen) are expected to shift downfield (to a higher ppm value) compared to nalfurafine. This is due to the deshielding effect of the electronegative oxygen atom. Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen will also experience a downfield shift. acs.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm the connectivity between protons and carbons and to assign all signals unambiguously.

Table 2: Expected ¹H NMR Chemical Shift Changes upon N-Oxidation of Nalfurafine

| Proton(s) | Expected Chemical Shift in Nalfurafine (ppm) | Expected Change in this compound | Rationale |

|---|---|---|---|

| N-CH₂ (cyclopropylmethyl) | ~2.4-2.6 | Downfield shift | Deshielding effect from the N-oxide group. nii.ac.jp |

| H-9 (proton adjacent to N) | ~3.0-3.2 | Downfield shift | Proximity to the new electron-withdrawing N-oxide group. |

| C-5, C-6 Protons | Varies | Minimal to slight shift | Further away from the site of oxidation. |

Note: The expected values are illustrative and based on general principles and data from similar compounds. Actual spectra would be required for precise values.

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural evidence. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the confirmation of its elemental formula (C₂₈H₃₂N₂O₆). nih.gov

This compound is amenable to analysis by liquid chromatography-mass spectrometry (LC-MS), often using electrospray ionization (ESI). wgtn.ac.nznii.ac.jp The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of this compound plus a proton.

A characteristic fragmentation pathway for N-oxides in mass spectrometry is the neutral loss of an oxygen atom ([M+H - 16]⁺). nih.gov This "deoxygenation" can be induced by thermal activation in the ion source or by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). nih.govresearchgate.net Observing a fragment ion that corresponds to the [M+H]⁺ of nalfurafine provides strong evidence for the N-oxide structure.

Table 3: Key Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Significance |

|---|---|---|---|

| [M+H]⁺ | C₂₈H₃₃N₂O₆⁺ | 493.2333 | Confirms the molecular weight of the N-oxide. |

| [M+H - 16]⁺ or [M+H - O]⁺ | C₂₈H₃₃N₂O₅⁺ | 477.2384 | Diagnostic fragment for an N-oxide, corresponds to the protonated molecule of nalfurafine. nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. While the IR spectrum of this compound will share many features with nalfurafine (e.g., O-H stretch from the hydroxyl groups, C=O stretch from the amide, aromatic C-H stretches), the key feature for confirmation is the N-O stretching vibration. uc.edu

The N-O bond in tertiary amine N-oxides typically shows a characteristic absorption band in the region of 950-970 cm⁻¹. This peak, which is absent in the spectrum of the parent amine (nalfurafine), serves as direct evidence for the presence of the N-oxide functional group. wikipedia.org The exact position can be influenced by the molecular structure and hydrogen bonding.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3500 | Broad, strong |

| Amide Carbonyl | C=O stretch | ~1640-1670 | Strong, sharp |

| Aromatic Ring | C=C stretch | 1475-1600 | Weak to medium |

| N-Oxide | N-O stretch | 950-970 | Medium |

| Ether | C-O stretch | 1000-1300 | Strong |

This table is based on typical IR absorption frequencies for the listed functional groups. uc.edupressbooks.pub

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., LC-MS/MS)

Stereochemical Considerations in N-Oxide Formation of Nalfurafine Derivatives

The introduction of an N-oxide functional group on the nitrogen atom of Nalfurafine, a tertiary amine, creates a new stereocenter. This transformation from a trivalent nitrogen to a tetravalent, positively charged nitrogen center bonded to a negatively charged oxygen atom necessitates a careful examination of the resulting stereochemistry. thieme-connect.de The stereochemical outcome of N-oxide formation in Nalfurafine derivatives is influenced by the steric environment around the nitrogen atom and the directing effects of neighboring functional groups.

The structure of Nalfurafine, a complex 4,5-epoxymorphinan, features a cyclopropylmethyl group on the nitrogen atom. nih.gov The facial selectivity of the oxidation of the tertiary amine is a critical factor in determining the configuration of the resulting N-oxide. The oxidation of tertiary amines to their corresponding N-oxides can be achieved using various oxidizing agents, with hydrogen peroxide and peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) being common choices. thieme-connect.demasterorganicchemistry.com

Studies on the N-oxide formation of other cyclic amines have demonstrated that the diastereoselectivity of the oxidation can be high. For instance, the oxidation of proline derivatives has been shown to proceed with diastereoselectivity, influenced by the presence of hydrogen bond donors in the side chain. liverpool.ac.uk In the context of Nalfurafine, the presence of the 14-hydroxyl group could potentially influence the stereochemical outcome of the N-oxidation through intramolecular hydrogen bonding, directing the oxidant to one face of the nitrogen atom. nii.ac.jp

The resulting diastereomers of this compound would exhibit different spatial arrangements of the N-oxide oxygen atom, which can be designated based on its orientation relative to the morphinan scaffold. These stereochemical differences can have significant implications for the molecule's biological activity and metabolic profile. The characterization and separation of these diastereomers would be crucial for any further pharmacological investigation. Techniques such as chromatography can be employed to separate the diastereomeric N-oxides, and their individual stereochemistry can be determined using spectroscopic methods like Nuclear Overhauser Effect (NOE) NMR spectroscopy or single-crystal X-ray analysis. d-nb.info

Table 1: Potential Diastereomers of this compound

| Diastereomer | Configuration at Nitrogen | Potential Influencing Factors |

| Diastereomer A | (R) or (S) | Steric hindrance from the cyclopropylmethyl group and the morphinan rings. |

| Diastereomer B | (S) or (R) | Potential directing effect of the 14-hydroxyl group via hydrogen bonding. |

The table above illustrates the potential for two diastereomeric N-oxides upon the oxidation of Nalfurafine. The actual stereochemical preference would need to be determined experimentally. The interplay of steric and electronic effects within the intricate structure of Nalfurafine makes the prediction of the major diastereomer challenging without empirical data.

Analytical Method Development and Validation for Nalfurafine N Oxide

Development of Stability-Indicating Analytical Methodologies for Nalfurafine (B1239173) N-Oxide in Complex Matrices

The development of stability-indicating analytical methods is critical for accurately quantifying Nalfurafine N-Oxide while ensuring it is distinguished from its parent compound, Nalfurafine, and any other potential degradation products or impurities. Such methods are essential for assessing the stability of Nalfurafine in pharmaceutical formulations and biological samples. Forced degradation studies, which involve exposing the drug substance to stress conditions such as oxidation, acid, base, heat, and light, are fundamental to this process. rsc.orgresearchgate.net N-oxide formation is a common degradation pathway for tertiary amine compounds like Nalfurafine, particularly under oxidative stress. researchgate.netufrgs.brufrgs.br

Methodologies must demonstrate specificity, proving that the analytical signal for this compound is unaffected by the presence of Nalfurafine, process impurities, or other degradation byproducts. ufrgs.br This is particularly challenging in complex matrices like plasma or urine, where endogenous components can interfere with analysis. wiley.com Therefore, robust sample preparation techniques and highly selective analytical instrumentation are paramount.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Nalfurafine and its related substances, including this compound. The development of a stability-indicating HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification. A reversed-phase approach is commonly employed.

Key developmental steps include selecting an appropriate stationary phase, such as a C18 or phenyl column, which provides the necessary hydrophobicity to retain Nalfurafine and its N-oxide. rsc.orginnovareacademics.in The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is adjusted to control the retention and selectivity of the separation. innovareacademics.innih.gov Detection is often performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths and assessment of peak purity to ensure specificity. rsc.org

Table 1: Example HPLC Method Parameters for Analysis of N-Oxide Impurities

| Parameter | Condition | Source |

|---|---|---|

| Column | Zorbax Phenyl or Chiralpak IC (250 mm x 4.6 mm, 5 µm) | rsc.orginnovareacademics.in |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 7.2) or 0.075% Trifluoroacetic Acid | rsc.orginnovareacademics.in |

| Mobile Phase B | Acetonitrile | innovareacademics.in |

| Detection | UV at 283 nm or 285 nm | rsc.orginnovareacademics.in |

| Flow Rate | 1.0 - 1.5 mL/min | rsc.orginnovareacademics.in |

| Column Temperature | 30 °C | innovareacademics.in |

| Injection Volume | 5 µL | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Enhanced Selectivity and Sensitivity

For enhanced selectivity and sensitivity, particularly for trace-level analysis in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. wiley.commdpi.com This technique combines the powerful separation capabilities of LC with the precise and sensitive detection of MS.

Development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. An electrospray ionization (ESI) source operating in positive ion mode is typically used for compounds like this compound. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This approach provides exceptional selectivity, minimizing interference from matrix components and ensuring that only the compound of interest is quantified. nih.gov The high sensitivity of LC-MS/MS allows for the determination of very low concentrations, often in the nanomolar (nM) or nanogram per milliliter (ng/mL) range. nih.govnih.gov

Table 2: Typical LC-MS/MS Parameters for N-Oxide Metabolite Quantification

| Parameter | Condition | Source |

|---|---|---|

| Chromatography | UPLC/HPLC with C18 column (e.g., 50 x 2.1 mm, 1.7 µm) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Example) | For Usaramine N-Oxide: m/z 368.1 → 120.0 | nih.gov |

| Internal Standard | Structural analogue or isotopically labeled compound | nih.gov |

| Sample Preparation | Protein precipitation or solid-phase extraction | mdpi.com |

Chromatographic Separation Techniques for this compound from Nalfurafine and Other Related Impurities

Achieving baseline separation between this compound, the parent Nalfurafine molecule, and other process-related or degradation impurities is the primary goal of the chromatographic method. Due to their structural similarity, this separation can be challenging and requires careful optimization.

Optimization of Mobile Phase and Stationary Phase Chemistries

The choice of stationary and mobile phases is crucial for resolving structurally similar compounds.

Stationary Phase: Reversed-phase columns, particularly those with C18 (octadecylsilane) packing, are widely used due to their versatility and effectiveness in separating compounds of moderate polarity. nih.govnih.gov For challenging separations, alternative chemistries like phenyl-hexyl or embedded polar group (EPG) columns may offer different selectivity. The particle size of the stationary phase also plays a role; smaller particles (e.g., < 2 µm in UPLC) provide higher efficiency and better resolution. nih.gov

Mobile Phase: The optimization of the mobile phase involves adjusting its composition to fine-tune the separation. This includes:

pH Control: The pH of the aqueous component of the mobile phase can significantly impact the retention of ionizable compounds. Using a buffer (e.g., ammonium (B1175870) formate, ammonium acetate, or phosphate) helps control the ionization state of the analytes and improve peak shape and reproducibility. innovareacademics.innih.gov

Organic Modifier: The type and concentration of the organic solvent (typically acetonitrile or methanol) control the retention time. Acetonitrile often provides higher separation efficiency and lower backpressure compared to methanol. innovareacademics.in The selection between them can alter the elution order (selectivity) of impurities.

Ionic Pairing Agents: For highly polar compounds, adding an ionic pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape. rsc.org

Investigation of Gradient Elution Protocols for Peak Resolution

For complex samples containing compounds with a wide range of polarities, such as the relatively polar this compound and the less polar Nalfurafine, a gradient elution protocol is generally necessary. innovareacademics.in This involves changing the concentration of the organic modifier in the mobile phase during the analytical run. A typical gradient starts with a lower concentration of the organic solvent to retain and separate polar compounds like the N-oxide, followed by a gradual increase in the organic solvent concentration to elute the less polar parent drug and other impurities in a reasonable time. nih.govunipa.it The slope of the gradient is carefully optimized to maximize the resolution between critical peak pairs.

Table 3: Example of a Gradient Elution Program

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Source |

|---|---|---|---|

| 0.0 | 90 | 10 | unipa.it |

| 4.0 | 90 | 10 | unipa.it |

| 29.0 | 0 | 100 | unipa.it |

| 31.0 | 0 | 100 | unipa.it |

| 31.5 | 90 | 10 | unipa.it |

Quantitative Determination Methodologies for Trace Levels of this compound

Once a selective and robust separation method is developed, it must be validated to prove its suitability for the quantitative determination of trace levels of this compound. Validation is performed according to established guidelines and assesses several key performance characteristics.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed, and the correlation coefficient (R²) should ideally be >0.99. ufrgs.brnih.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For trace analysis, a low LOQ is essential. ufrgs.brmdpi.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. rsc.org

Accuracy: The closeness of the measured value to the true value, often assessed by spiking a blank matrix with known amounts of the analyte and calculating the percent recovery. ufrgs.brnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. ufrgs.brnih.gov

LC-MS/MS methods are particularly well-suited for trace quantification, often achieving LOQs in the low ng/mL or even sub-ng/mL range. nih.govrsc.org

Table 4: Summary of Validation Parameters for Trace Level N-Oxide Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Finding | Source |

|---|---|---|---|

| Linearity (R²) | > 0.99 | > 0.999 | innovareacademics.inrsc.org |

| Range (ng/mL) | Covers expected concentrations | 1 - 5,000 | nih.gov |

| LOQ (Limit of Quantitation) | Sufficiently low for intended use | 0.25 µM (approx. 18.8 ng/mL for TMAO) | mdpi.com |

| Precision (%RSD) | < 15% (often < 5% for standards) | < 7.2% | nih.gov |

| Accuracy (% Recovery) | 85-115% (often 90-110%) | 96.4% - 111.4% | nih.gov |

Linearity and Range Validation for this compound Detection

Linearity in an analytical method demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a specified range. europa.eu To establish linearity for this compound detection, a minimum of five concentrations are typically analyzed. europa.eu The data is then evaluated by plotting the instrument response against the analyte concentration and performing a linear regression analysis. researchgate.net The correlation coefficient (r²) is a key parameter, with a value of 0.990 or greater generally considered acceptable. researchgate.net

The range of the method is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu This range is derived from the linearity studies and is dependent on the intended application of the analytical method. europa.eu

Table 1: Illustrative Linearity Data for this compound

| Concentration (ng/mL) | Instrument Response (Peak Area) |

| 1.0 | 5,230 |

| 5.0 | 25,890 |

| 25.0 | 128,750 |

| 100.0 | 515,200 |

| 500.0 | 2,580,100 |

| 1000.0 | 5,165,300 |

| 2000.0 | 10,320,500 |

This table presents hypothetical data to illustrate the concept of linearity. Actual experimental data would be required for validation.

For methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), linearity has been demonstrated for similar N-oxide metabolites over a range of 1–2,000 ng/mL. nih.gov

Assessment of Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These limits are crucial for determining the sensitivity of the analytical method. They can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ. researchgate.netresearchgate.net

Table 2: Hypothetical Detection and Quantitation Limits for this compound

| Parameter | Value (ng/mL) | Basis for Determination |

| Limit of Detection (LOD) | 0.5 | Signal-to-Noise Ratio (S/N) ≥ 3 |

| Limit of Quantitation (LOQ) | 1.5 | Signal-to-Noise Ratio (S/N) ≥ 10 |

This table provides example values for illustrative purposes.

Impurity Profiling and Degradation Product Characterization of this compound in Nalfurafine Formulations

Impurity profiling is the identification and quantification of impurities in pharmaceutical substances and finished products. researchgate.net Forced degradation studies are intentionally conducted to produce degradation products, which helps in understanding the degradation pathways and developing stability-indicating analytical methods. sgs.commedcraveonline.com These studies typically involve exposing the drug substance to stress conditions such as heat, light, humidity, acid, base, and oxidation. sgs.comresearchgate.net

This compound has been identified as a major degradation product of nalfurafine, particularly under oxidative conditions. google.com In the development of nalfurafine formulations, it is crucial to monitor and control the levels of such impurities. google.com HPLC and LC-MS/MS are powerful techniques for separating and identifying these degradation products. google.comnih.govsemanticscholar.org

For instance, in the development of a nalfurafine hydrochloride-containing capsule, HPLC analysis identified a peak with a relative retention time of 1.13 (relative to nalfurafine) as the main decomposition product, N-Oxide. google.com The stability of nalfurafine is a concern as it can be unstable to heat, light, and oxygen. google.com Studies have been conducted to improve the stability of nalfurafine formulations by using various stabilizers and antioxidants to minimize the formation of degradation products like the N-oxide. google.comgoogle.com

Theoretical and Preclinical Considerations of Nalfurafine N Oxide’s Biological Activity

General Impact of N-Oxidation on the Ligand-Receptor Interaction Profile: A Mechanistic Perspective

The conversion of a tertiary amine, such as the N-cyclopropylmethyl group in Nalfurafine (B1239173), to an N-oxide is a common metabolic transformation. This chemical modification fundamentally alters the molecule's physicochemical properties, which in turn is expected to have a significant impact on its ability to interact with biological targets like opioid receptors.

Changes in Basicity and Polarity Modulating Membrane Permeability and Binding

N-oxidation of a tertiary amine introduces a highly polar N⁺-O⁻ bond. guidetopharmacology.orgresearchgate.net This has several critical consequences. The resulting N-oxide is significantly more polar and typically more water-soluble than its parent amine. guidetopharmacology.orgresearchgate.net Concurrently, the basicity of the nitrogen atom is substantially reduced because its lone pair of electrons is now engaged in the dative bond with oxygen. guidetopharmacology.org

For a molecule like Nalfurafine, which must cross cellular membranes to reach its receptor targets, this increase in polarity is predicted to decrease membrane permeability. researchgate.net Furthermore, the interaction of many opioid ligands with their receptors involves a crucial ionic interaction between the protonated tertiary amine of the ligand and a conserved aspartate residue in the receptor binding pocket. chemrxiv.org The loss of basicity upon N-oxidation would prevent the nitrogen from being protonated under physiological conditions, thereby eliminating this key ionic interaction and drastically weakening the ligand-receptor binding. The N-oxide metabolite of the antidepressant mianserin, for example, is known to be inactive. nih.gov

Alterations in Steric and Electronic Properties Affecting Receptor Recognition

Beyond polarity and basicity, N-oxidation introduces significant steric and electronic changes. The addition of an oxygen atom to the nitrogen increases the steric bulk of the N-substituent group. nih.gov The binding pocket of a receptor is a finely tuned three-dimensional space, and this added bulk could create steric clashes that prevent the N-oxide from achieving the optimal conformation required for high-affinity binding.

Electronically, the transformation from a tertiary amine to an N-oxide replaces the nitrogen's lone pair of electrons with a strong dipole moment. researchgate.net This lone pair is often critical for forming specific interactions within the receptor. Its absence, coupled with the introduction of the N⁺-O⁻ dipole, would fundamentally alter the electrostatic and hydrogen-bonding profile of the molecule, disrupting the precise electronic complementarity required for effective receptor recognition and activation. researchgate.netchemrxiv.org

| Property | Nalfurafine (Parent) | This compound (Metabolite) | Predicted Impact on Interaction |

| Nitrogen Moiety | Tertiary Amine | N-Oxide | Loss of key binding interactions |

| Basicity (pKa) | Basic | Neutral / Very Weakly Basic | Inability to form crucial ionic bond with receptor |

| Polarity | Moderately Polar | Highly Polar | Reduced membrane permeability; altered binding |

| Solubility | Moderate | Increased | May alter pharmacokinetics |

| Steric Bulk | Less Bulky | More Bulky | Potential for steric hindrance in binding pocket |

Hypothesized Affinity and Efficacy Profiles of this compound at Opioid Receptor Subtypes (Kappa, Mu, Delta)

Given the fundamental physicochemical changes discussed above, it is highly probable that this compound would exhibit a dramatically reduced affinity and efficacy at all opioid receptor subtypes compared to its parent compound, Nalfurafine.

Receptor Binding Assays for Comparative Affinity Studies

Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity. Nalfurafine is a potent KOR agonist with high affinity for the KOR, moderate affinity for the mu-opioid receptor (MOR), and low affinity for the delta-opioid receptor (DOR). nih.gov

It is hypothesized that if this compound were tested in competitive radioligand binding assays, it would display significantly higher Ki values (indicating lower affinity) for KOR, MOR, and DOR compared to Nalfurafine. The loss of the protonatable nitrogen and altered stereoelectronic profile would likely disrupt the key interactions necessary for stable binding to any of the opioid receptor subtypes. chemrxiv.orgnih.gov This is consistent with general findings for other major Nalfurafine metabolites (e.g., N-dealkylated and glucuronidated forms), which show much lower affinities for opioid receptors than the parent drug.

| Assay Type | Receptor Subtype | Parameter | Nalfurafine Value | Reference |

| Binding Affinity | Kappa (KOR) | Ki (nM) | 0.075 - 3.5 | nih.gov |

| Mu (MOR) | Ki (nM) | 0.43 - 53 | nih.gov | |

| Delta (DOR) | Ki (nM) | 51 - 1200 | nih.gov | |

| Functional Efficacy | Kappa (KOR) | EC₅₀ (nM), [³⁵S]GTPγS | 0.097 | |

| ([³⁵S]GTPγS) | Mu (MOR) | EC₅₀ (nM), [³⁵S]GTPγS | 3.11 | |

| Delta (DOR) | EC₅₀ (nM), [³⁵S]GTPγS | 120.3 | ||

| Functional Efficacy | Kappa (KOR) | EC₅₀ (nM), cAMP | 0.15 | nih.gov |

| (cAMP Inhibition) | Mu (MOR) | IC₅₀ (nM), cAMP | 8.3 | nih.gov |

| Delta (DOR) | IC₅₀ (nM), cAMP | >1000 | nih.gov |

Note: Values represent a range from multiple studies under different experimental conditions. EC₅₀/IC₅₀ values measure potency, with lower values indicating higher potency.

In Vitro Functional Assays (e.g., [³⁵S]GTPγS binding, cAMP inhibition assays) for Efficacy Assessment

Functional assays measure the ability of a ligand to activate a receptor and initiate a cellular response. The [³⁵S]GTPγS binding assay measures G-protein activation, while cAMP inhibition assays measure a downstream consequence of activating Gi/o-coupled receptors like the opioid receptors. nih.gov For an agonist, potency (EC₅₀ or IC₅₀) and maximal effect (Emax) are determined.

Consistent with the hypothesized low binding affinity, this compound is expected to be a very weak partial agonist or, more likely, functionally inactive in these assays. Its EC₅₀/IC₅₀ values would be predicted to be several orders of magnitude higher than those of Nalfurafine, and its Emax would likely be very low or undetectable. nih.gov This follows the general principle that metabolites are often pharmacologically inactive, with the biological effect being primarily driven by the parent drug.

Assessment of Biased Agonism Potential for this compound (G-protein versus β-arrestin-mediated pathways)

Biased agonism describes the ability of a ligand to preferentially activate one cellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) at the same receptor. Nalfurafine itself has been described as a G-protein-biased KOR agonist, a property that may contribute to its favorable therapeutic profile. This bias is determined by the specific conformational changes the ligand induces in the receptor upon binding.

Assessing the biased agonism potential of this compound is purely theoretical in the absence of experimental data. However, given the profound structural and electronic changes caused by N-oxidation, the delicate conformational changes required to induce a biased signal would almost certainly be disrupted. If this compound were to possess any residual activity, it would be highly unlikely to retain the specific biased signaling profile of the parent compound. The most probable scenario is that the metabolite would be too weak an agonist to meaningfully assess for biased agonism, as its low affinity and efficacy would prevent significant engagement with either the G-protein or β-arrestin pathways.

In Vitro Pharmacological Characterization Methodologies Applicable to this compound

The in vitro pharmacological profile of a novel compound, such as this compound, is fundamental to understanding its potential biological activity. The characterization of its interaction with opioid receptors would follow established methodologies widely used for its parent compound, nalfurafine, and other opioid ligands. acs.orgvcu.edumdpi.com These methodologies are designed to determine a compound's binding affinity, selectivity for different receptor subtypes, and its functional efficacy as an agonist, antagonist, or biased agonist.

Radioligand Competitive Binding Assays

A primary step in characterizing this compound would be to determine its binding affinity (Kᵢ) and selectivity for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This is typically achieved through competitive radioligand binding assays. acs.org These assays are performed on membrane homogenates from cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are stably transfected to express a high density of a specific human opioid receptor subtype. mdpi.comnih.gov

The principle of the assay involves incubating the cell membranes with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound). mdpi.com The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value is then converted to the inhibition constant (Kᵢ), which reflects the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Commonly used radioligands for these assays include:

For Kappa Opioid Receptors (KOR): [³H]U69,593 or [³H]diprenorphine. mdpi.com

For Mu Opioid Receptors (MOR): [³H]DAMGO or [³H]naloxone. acs.orgnih.gov

For Delta Opioid Receptors (DOR): [³H]DPDPE or [³H]diprenorphine. acs.orgnih.gov

By performing these assays on cell lines expressing each of the opioid receptors, a selectivity profile for this compound can be established. For context, studies on nalfurafine's main metabolites, such as 17-decyclopropylmethylated nalfurafine (de-CPM), have shown low affinities for human κ, μ, and δ-opioid receptors, with the exception of de-CPM's affinity for the κ-opioid receptor, which was still 24 times lower than that of nalfurafine. researchgate.net

Table 1: Example of Opioid Receptor Binding Affinities (Kᵢ, nM) for Nalfurafine and its Metabolites

This table presents data for nalfurafine and its known metabolites as a reference for the type of data that would be generated for this compound.

| Compound | KOR Affinity (Kᵢ, nM) | MOR Affinity (Kᵢ, nM) | DOR Affinity (Kᵢ, nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |

| Nalfurafine | 0.057 | 1.1 | 14.8 | 19.3 | 260 |

| de-CPM | 5.95 | >1000 | >1000 | >168 | >168 |

| NFA-G | >1000 | >1000 | >1000 | - | - |

| de-CPM-G | >1000 | >1000 | >1000 | - | - |

| Data sourced from a study on the main metabolites of nalfurafine hydrochloride. researchgate.net |

Functional Assays: Determining Efficacy and Potency

Beyond binding affinity, it is crucial to determine the functional activity of this compound—whether it activates the receptor (agonist), blocks it (antagonist), or has no effect. Opioid receptors are G-protein-coupled receptors (GPCRs), and their activation initiates intracellular signaling cascades. nih.gov Functional assays measure a compound's ability to stimulate these pathways.

[³⁵S]GTPγS Binding Assay: This is a widely used functional assay to measure G-protein activation upon ligand binding. mdpi.comnih.gov It is considered a gold-standard method to assess ligand potency and efficacy. frontiersin.org The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in cell membranes following receptor stimulation by an agonist. elifesciences.orgspringernature.com The results are typically expressed as EC₅₀ (the concentration of agonist that produces 50% of the maximal effect) and Eₘₐₓ (the maximum effect produced by the agonist relative to a standard full agonist). mdpi.com This assay would reveal whether this compound acts as a full or partial agonist at each opioid receptor subtype. mdpi.com For instance, nalfurafine itself is a high-potency KOR full agonist and a partial agonist at the MOR and DOR in [³⁵S]GTPγS binding assays. nih.govnih.gov

cAMP Accumulation Assay: Another common functional assay involves measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. researchgate.net Opioid receptors (μ, δ, and κ) typically couple to Gᵢ/Gₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov In this assay, cells are stimulated with a substance like forskolin (B1673556) to increase cAMP levels, and the ability of the test compound to inhibit this rise is measured. nih.govresearchgate.net The potency (IC₅₀) and maximal inhibition (Iₘₐₓ) can be determined. nih.gov The main metabolites of nalfurafine have demonstrated much lower agonistic activities than the parent compound in forskolin-stimulated cAMP assays. researchgate.net

Table 2: Example of Functional Activity (cAMP Inhibition) for Nalfurafine

This table presents data for nalfurafine as a reference for the type of data that would be generated for this compound.

| Receptor | Agonist | Potency (IC₅₀, nM) | Efficacy (Iₘₐₓ, %) |

| KOR | Nalfurafine | 0.091 | 96 |

| MOR | Nalfurafine | 5.0 | 79 |

| DOR | Nalfurafine | >1000 | 18 |

| Data sourced from a study evaluating the agonistic activity of nalfurafine in CHO cells. nih.gov |

Assays for Biased Signaling

The concept of "biased agonism" or "functional selectivity" has become increasingly important in opioid pharmacology. nih.govelifesciences.org It describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). elifesciences.orgresearchgate.net The recruitment of β-arrestin has been linked to receptor desensitization and some adverse effects of opioid agonists. researchgate.net Therefore, characterizing the potential for biased signaling of this compound would be a critical step.

Methodologies to assess biased signaling typically involve comparing the potency and efficacy of a compound in a G-protein-dependent assay (like [³⁵S]GTPγS) with its activity in a β-arrestin-dependent assay. mdpi.com

β-Arrestin Recruitment Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to directly measure the interaction between the receptor and β-arrestin 2 in living cells. nih.govnih.gov

Downstream Signaling Pathway Analysis: An alternative approach is to measure the activation of specific downstream signaling kinases. G-protein signaling can be assessed by measuring the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), while β-arrestin-dependent signaling can be linked to the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.govresearchgate.net Nalfurafine has been identified as a G-protein biased agonist because it is significantly more potent at activating G-protein signaling compared to β-arrestin-dependent pathways. nih.govresearchgate.net

A thorough in vitro characterization of this compound using these methodologies would provide a comprehensive understanding of its receptor binding profile, functional activity, and potential for biased agonism, which is essential before any further preclinical development.

Metabolic Disposition Research for Nalfurafine N Oxide

Role of Nalfurafine (B1239173) N-Oxide in the Overall Metabolic Fate and Excretion Profile of Nalfurafine

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Nalfurafine |

| Nalfurafine N-Oxide |

| 17-decyclopropylmethylated nalfurafine |

| 3-glucuronide of nalfurafine |

| 3-glucuronide of 17-decyclopropylmethylated nalfurafine |

| Morphine |

| Buprenorphine |

| Butorphanol |

| U-50,488H |

| Salvinorin A |

| Osanetant |

| Naltrexone (B1662487) |

| Amoxapine |

| Loxapine |

| Mianserin |

| Promethazine |

| Citalopram |

| Tamoxifen |

| Sorafenib |

| Trihexyphenidyl |

| Digoxin |

| Ketoconazole |

| Midecamycin |

| Cyclosporin |

| Clemastine |

| Arbutin |

| Forskolin (B1673556) |

| Prazosin |

| Yohimbine |

| Dexmedetomidine |

| Alfentanil |

| Fentanyl |

| Hydrocodone |

| Hydromorphone |

| Quinidine |

| Glutethimide |

| Alphaprodine |

| Codeine |

| Gabapentin |

| Pregabalin |

Research Gaps and Future Directions in Nalfurafine N Oxide Studies

Comprehensive Preclinical Pharmacological Evaluation of Synthesized Nalfurafine (B1239173) N-Oxide in Relevant In Vitro Systems

A foundational gap in the current understanding of Nalfurafine N-oxide is the complete lack of preclinical pharmacological data. The synthesis of this compound, likely achievable through the oxidation of the N-cyclopropylmethyl tertiary amine of nalfurafine, is the first essential step jchemrev.com. Once synthesized and purified, a thorough evaluation in relevant in-vitro systems is required to determine its basic pharmacological profile.

Studies on nalfurafine have established a standard set of in-vitro assays that should be applied to its N-oxide derivative. nih.govmdpi.com These include radioligand binding assays to determine its affinity for the three main opioid receptors (kappa, mu, and delta) and functional assays to assess its efficacy and signaling pathways. Key assays, such as those measuring forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation and β-arrestin recruitment, would reveal whether this compound acts as an agonist, antagonist, or biased agonist at these receptors. mdpi.comresearchgate.net Comparing these results to the known profile of nalfurafine would provide the first insights into how N-oxidation impacts receptor interaction and functional activity. nih.govmdpi.comnih.gov

Table 1: Proposed In Vitro Pharmacological Evaluation Plan for this compound

| Assay Type | Objective | Key Receptors of Interest | Rationale |

|---|---|---|---|

| Radioligand Binding Assay | To determine the binding affinity (Ki) of this compound. | Kappa-Opioid Receptor (KOR), Mu-Opioid Receptor (MOR), Delta-Opioid Receptor (DOR) | To quantify the compound's ability to bind to opioid receptors and establish its selectivity profile. |

| cAMP Functional Assay | To measure G-protein pathway activation or inhibition. | KOR, MOR, DOR | To determine if the compound is an agonist or antagonist and to quantify its potency (EC50) and efficacy (Emax) through the G-protein signaling pathway. mdpi.com |

In-Depth Mechanistic Studies on this compound's Receptor Interaction Dynamics

Beyond initial screening, a significant research gap exists regarding the specific molecular interactions between this compound and opioid receptors. The introduction of an N-oxide group significantly alters the physicochemical properties of the molecule, introducing a formal positive charge on the nitrogen and a negative charge on the oxygen. This change would profoundly affect its interaction with the amino acid residues within the receptor's binding pocket compared to the parent compound, nalfurafine.

Advanced Computational Modeling and Molecular Dynamics Simulations of this compound and Opioid Receptor Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding ligand-receptor interactions at an atomic level. biorxiv.orgplos.org Extensive modeling has been performed for nalfurafine and its analogs to rationalize their binding modes, selectivity, and functional bias. researchgate.netdigitellinc.comnih.govelifesciences.org However, no such studies exist for this compound.

This represents a major opportunity for future research. By creating a model of this compound, researchers can perform docking studies using the crystal structures of opioid receptors to predict its preferred binding pose. researchgate.net Subsequent MD simulations could then elucidate the stability of this pose and the dynamic interactions between the ligand and the receptor over time. These simulations can predict binding free energies and identify key hydrogen bonds and hydrophobic interactions, providing a theoretical framework to explain the experimental results from in-vitro assays. cnjournals.com Such studies would be crucial for understanding how the N-oxide modification influences the conformational changes in the receptor that lead to either G-protein or β-arrestin pathway activation. elifesciences.org

Table 2: Proposed Computational Workflow for this compound

| Computational Method | Objective | Key Outputs | Significance |

|---|---|---|---|

| Molecular Docking | Predict the most likely binding pose of this compound within the opioid receptor binding pockets. | Binding score, predicted orientation, key interacting residues. | To generate initial hypotheses about receptor affinity and selectivity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex in a solvated, membrane-like environment. | Conformational stability, interaction energy, water-mediated contacts, dynamic pharmacophore models. | To understand the stability of the binding pose and the detailed mechanics of receptor interaction over time. nih.govresearchgate.net |

Development of this compound as a Reference Standard for Nalfurafine Purity and Stability Studies in Pharmaceutical Analysis

In pharmaceutical manufacturing, the identity and purity of the active pharmaceutical ingredient (API) and any related substances or impurities must be rigorously controlled. google.comgoogle.com Regulatory guidelines require that impurities are identified, quantified, and monitored using validated analytical methods, which often rely on well-characterized reference standards. noramco.com While impurities such as 10α-Hydroxy-nalfurafine and 2Z-Nalfurafine are known for nalfurafine pmda.go.jppharmaffiliates.com, this compound is not currently established as a known impurity or degradation product.

A significant research gap is the investigation of whether this compound forms during the synthesis or storage of nalfurafine. If it is found to be a process impurity or a degradation product, the synthesis and qualification of this compound as a certified reference standard would be essential. synzeal.comsynzeal.com This standard would be critical for the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the quality and safety of nalfurafine drug products. google.com The availability of this reference material would allow for accurate identification and quantification, ensuring that levels of this potential impurity remain within acceptable limits as defined by regulatory bodies.

Q & A

Q. How should researchers address ethical and practical considerations in animal models for this compound?

- Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Use the least invasive methods (e.g., subcutaneous implants for chronic dosing) and minimize sample sizes via power analysis. Document protocols in alignment with ARRIVE guidelines to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.